7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound. It belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities. This compound is characterized by the presence of chloro and chlorophenyl groups, as well as a propan-2-yloxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials might include 4-chlorophenyl derivatives, chromeno[2,3-c]pyrrole precursors, and propan-2-yloxy reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and implementing safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrochromeno moiety.
Reduction: Reduction reactions could target the chloro groups or the chromeno ring.
Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a chromeno[2,3-c]pyrrole-3,9-dione with additional oxygen functionalities, while substitution could introduce new functional groups at the chloro positions.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with chromeno[2,3-c]pyrrole scaffolds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Research into this specific compound could reveal similar biological activities.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for “7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific biological activity. Generally, compounds with similar structures might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromeno[2,3-c]pyrrole derivatives.
Other chromeno[2,3-c]pyrroles: These compounds often exhibit diverse biological activities and are used in various research applications.
Uniqueness
The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromeno[2,3-c]pyrrole derivatives.
Properties
Molecular Formula |
C23H21Cl2NO4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21Cl2NO4/c1-13(2)29-11-3-10-26-20(14-4-6-15(24)7-5-14)19-21(27)17-12-16(25)8-9-18(17)30-22(19)23(26)28/h4-9,12-13,20H,3,10-11H2,1-2H3 |
InChI Key |
BSXNBIBBHQASKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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